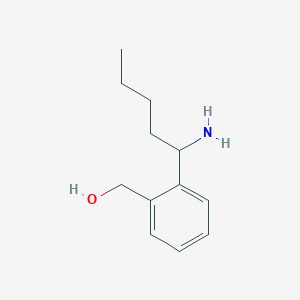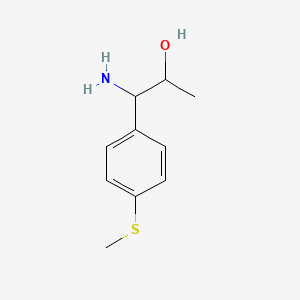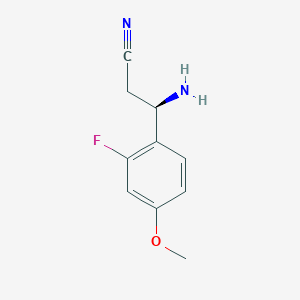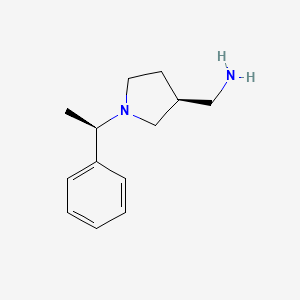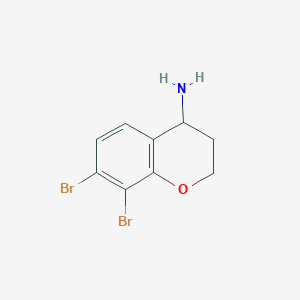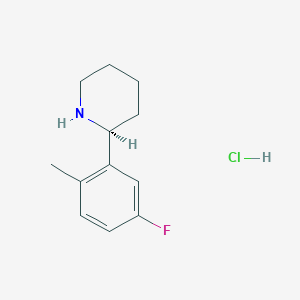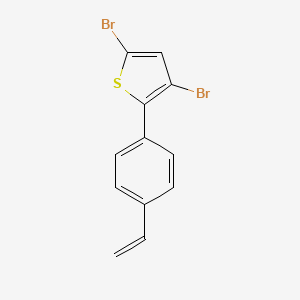
3,5-Dibromo-2-(4-vinylphenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2-(4-vinylphenyl)thiophene: is an organobromine compound with the molecular formula C12H8Br2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features two bromine atoms and a vinylphenyl group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3,5-Dibromo-2-(4-vinylphenyl)thiophene typically involves the bromination of 2-(4-vinylphenyl)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or dichloromethane . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency.
Industrial Production Methods:
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atoms in 3,5-Dibromo-2-(4-vinylphenyl)thiophene can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: This compound can participate in coupling reactions like Suzuki-Miyaura and Stille couplings, which are commonly used in the synthesis of conjugated polymers and other complex molecules.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, thiophene derivatives generally undergo oxidation to form sulfoxides or sulfones and reduction to form thiolates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Amino or thiol-substituted thiophenes.
Coupling Products: Conjugated polymers or biaryl compounds.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiolates or reduced thiophenes.
Applications De Recherche Scientifique
Chemistry:
3,5-Dibromo-2-(4-vinylphenyl)thiophene is used as a building block in the synthesis of conjugated polymers and organic semiconductors. These materials are essential in the development of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine:
Research into similar compounds may provide insights into potential medicinal uses .
Industry:
In the industrial sector, this compound is used in the production of advanced materials with applications in electronics, optoelectronics, and sensor technologies. Its ability to form conjugated systems makes it valuable in the development of high-performance materials .
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-2-(4-vinylphenyl)thiophene in chemical reactions involves the reactivity of the bromine atoms and the vinyl group. The bromine atoms can act as leaving groups in substitution reactions, while the vinyl group can participate in polymerization and coupling reactions. The thiophene ring provides a stable aromatic system that can undergo various chemical transformations .
Comparaison Avec Des Composés Similaires
2,5-Dibromothiophene: Another brominated thiophene derivative used in similar applications.
3,4-Dibromothiophene: A compound with bromine atoms at different positions on the thiophene ring, affecting its reactivity and applications.
3,5-Dibromo-2-methylthiophene: A methyl-substituted derivative with different electronic properties.
Uniqueness:
3,5-Dibromo-2-(4-vinylphenyl)thiophene is unique due to the presence of the vinylphenyl group, which enhances its ability to participate in polymerization and coupling reactions. This structural feature distinguishes it from other brominated thiophenes and makes it particularly valuable in the synthesis of conjugated polymers and advanced materials .
Propriétés
Formule moléculaire |
C12H8Br2S |
|---|---|
Poids moléculaire |
344.07 g/mol |
Nom IUPAC |
3,5-dibromo-2-(4-ethenylphenyl)thiophene |
InChI |
InChI=1S/C12H8Br2S/c1-2-8-3-5-9(6-4-8)12-10(13)7-11(14)15-12/h2-7H,1H2 |
Clé InChI |
WAKFWSUMZPLRCB-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C2=C(C=C(S2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


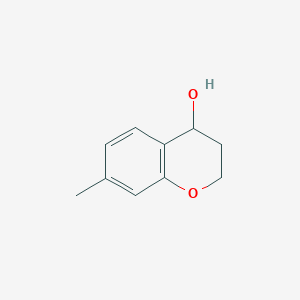
![(R)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13044205.png)
![7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13044208.png)
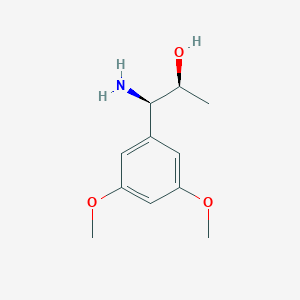
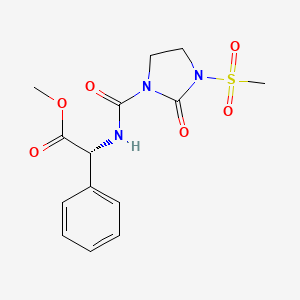
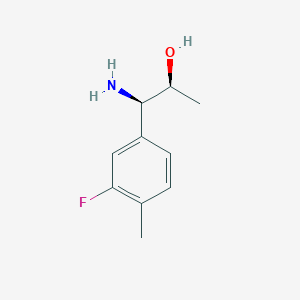
![3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13044221.png)
